molecular formula C15H29NO3 B8326567 6-Nonylamino-6-oxocaproic acid

6-Nonylamino-6-oxocaproic acid

Cat. No.: B8326567
M. Wt: 271.40 g/mol
InChI Key: JQSMFSPOCAZNQP-UHFFFAOYSA-N
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Description

6-Nonylamino-6-oxocaproic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a valeric acid backbone with a nonylcarbamoyl group attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nonylamino-6-oxocaproic acid typically involves the reaction of valeric acid with nonyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Nonylamino-6-oxocaproic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The nonylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Nonylamino-6-oxocaproic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Nonylamino-6-oxocaproic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Valeric acid: A simpler carboxylic acid with a similar backbone but without the nonylcarbamoyl group.

    Nonyl isocyanate: A related compound used in the synthesis of 6-Nonylamino-6-oxocaproic acid.

    Hexanoic acid: Another carboxylic acid with a shorter aliphatic chain

Uniqueness

This compound is unique due to the presence of the nonylcarbamoyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

6-(nonylamino)-6-oxohexanoic acid

InChI

InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-10-13-16-14(17)11-8-9-12-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19)

InChI Key

JQSMFSPOCAZNQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)CCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A two liter beaker fitted with a mechanical stirrer, ice bath, and pH electrode, was charged with 700 mL of water and 89.4 g (0.624 mol) of nonylamine in 200 mL of ether. To this stirred mixture was added dropwise over a 30 minute period a solution of the above 5-carbomethoxyvaleryl chloride in 100 mL of ether. Concurrent with addition of the ether solution was added 50% sodium hydroxide solution at a rate such as to keep the pH of the aqueous layer between 10 and 12. Following addition of the acid chloride and sodium hydroxide the reaction mixture was added to a two L separatory funnel and extracted with 300 mL methylene chloride. The methylene chloride layer was separated, washed with 300 mL saturated sodium chloride solution, and dried over magnesium sulfate. Removal of the methylene chloride on a rotary evaporator yielded a yellow oil which solidified upon standing. Recrystallization from hexane afforded the methylester of 6-nonylamino-6-oxocaproic acid as colorless crystals, mp 56°-57° C., weight 155.1 g. Upon cooling to -15° C. the filtrate deposited an additional 11.0 of product. Total yield was 166.1 g (93%).
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